

# Spectroscopic Analysis of 2-(2-Methoxyphenoxy)acetic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-(2-Methoxyphenoxy)acetic acid

Cat. No.: B155855

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This technical guide provides an in-depth analysis of the spectral data for **2-(2-Methoxyphenoxy)acetic acid**, a compound of interest in various research and development fields. The guide presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **2-(2-Methoxyphenoxy)acetic acid** are presented below.

### $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum provides information about the different types of protons present in the molecule and their neighboring environments.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
10.9 (broad s)	singlet	1H	-COOH
6.8 - 7.0 (m)	multiplet	4H	Ar-H
4.6 (s)	singlet	2H	-O-CH <sub>2</sub> -
3.8 (s)	singlet	3H	-O-CH <sub>3</sub>

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
171.0	C=O
149.5	Ar-C-O
147.5	Ar-C-O
122.0	Ar-C
121.0	Ar-C
115.0	Ar-C
112.5	Ar-C
67.0	-O-CH <sub>2</sub> -
55.8	-O-CH <sub>3</sub>

## Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of **2-(2-Methoxyphenoxy)acetic acid** was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl<sub>3</sub>) or Dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>). The solution was then filtered into a 5 mm NMR tube.

Instrumentation: The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired on a JEOL JNM-ECA-500 spectrometer operating at a frequency of 500 MHz for  $^1\text{H}$  and 125 MHz for  $^{13}\text{C}$ .

Data Acquisition:

- $^1\text{H}$  NMR: The spectrum was acquired with a pulse angle of 45 degrees, a relaxation delay of 5 seconds, and 16 scans.
- $^{13}\text{C}$  NMR: The spectrum was acquired with a pulse angle of 30 degrees, a relaxation delay of 2 seconds, and 1024 scans.

Data Processing: The raw data was processed using appropriate software. A Fourier transform was applied to the free induction decay (FID) to obtain the frequency-domain spectrum. The spectrum was then phase-corrected and baseline-corrected. Chemical shifts were referenced to the residual solvent peak.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

### IR Spectral Data

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
2900-3100	Broad	O-H stretch (carboxylic acid)
1730	Strong	C=O stretch (carboxylic acid)
1590, 1500	Medium	C=C stretch (aromatic)
1250	Strong	C-O stretch (aryl ether)
1120	Strong	C-O stretch (aliphatic ether)
750	Strong	C-H bend (ortho-disubstituted aromatic)

## Experimental Protocol for FT-IR Spectroscopy

**Sample Preparation:** The IR spectrum was obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid **2-(2-Methoxyphenoxy)acetic acid** was placed directly onto the ATR crystal.

**Instrumentation:** The spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

**Data Acquisition:** The spectrum was recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

### Mass Spectral Data

The mass spectrum of **2-(2-Methoxyphenoxy)acetic acid** was obtained using the Electron Ionization (EI) method.

m/z	Relative Intensity (%)	Assignment
182	40	$[\text{M}]^+$ (Molecular Ion)
137	100	$[\text{M} - \text{COOH}]^+$
109	30	$[\text{M} - \text{CH}_2\text{COOH}]^+$
94	25	$[\text{C}_6\text{H}_5\text{OH}]^+$
77	20	$[\text{C}_6\text{H}_5]^+$

### Proposed Fragmentation Pathway

The fragmentation of **2-(2-Methoxyphenoxy)acetic acid** under electron ionization is initiated by the loss of an electron to form the molecular ion at m/z 182. The base peak at m/z 137 is

formed by the loss of the carboxyl group (-COOH). Subsequent fragmentation can lead to the formation of other characteristic ions as outlined in the table above.

## Experimental Protocol for Mass Spectrometry

**Sample Introduction:** A small amount of the sample was introduced into the mass spectrometer via a direct insertion probe.

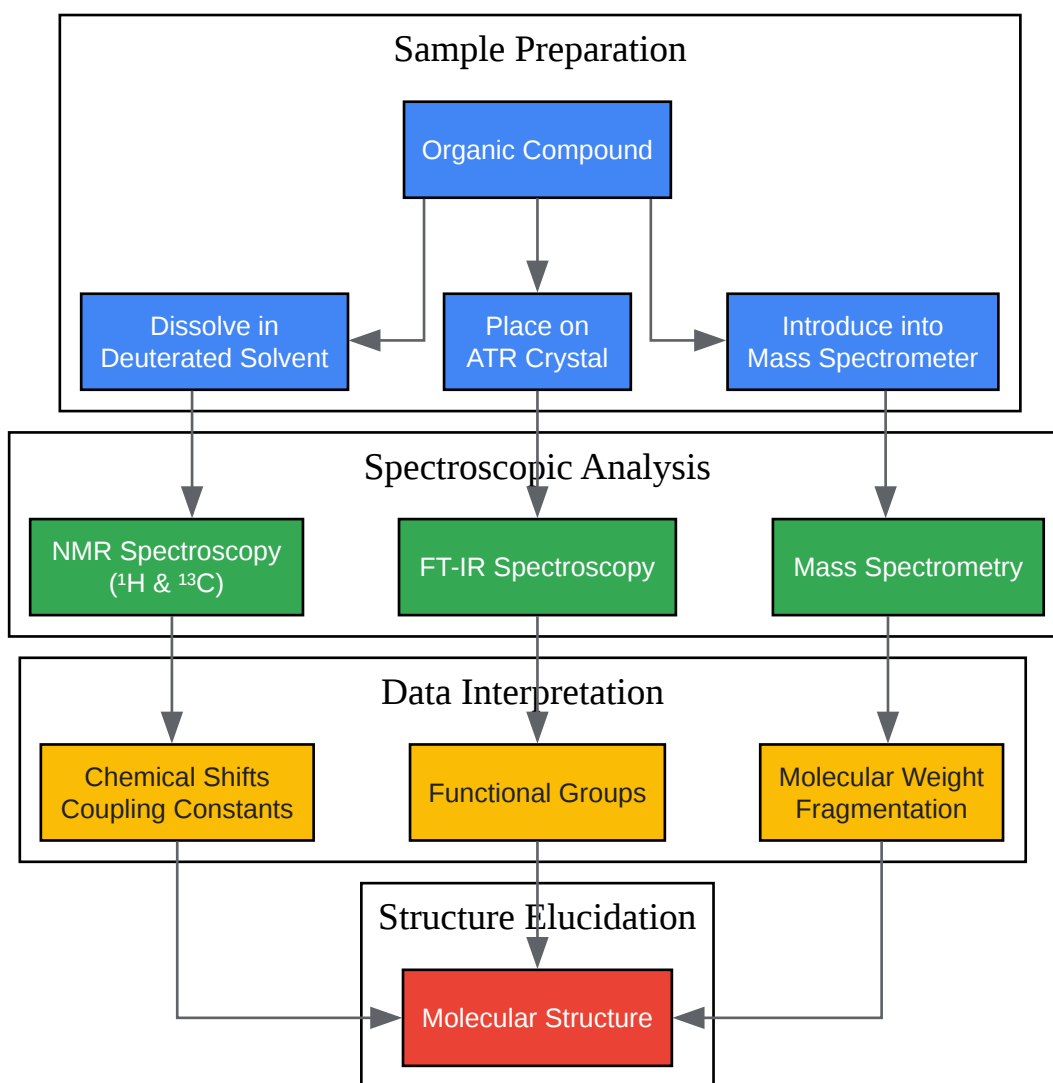
**Instrumentation:** The mass spectrum was obtained on a JEOL JMS-T100GCV "AccuTOF" gas chromatograph-time-of-flight mass spectrometer.

**Ionization:** Electron Ionization (EI) was used with an ionization energy of 70 eV.

**Mass Analysis:** The ions were analyzed using a time-of-flight (TOF) mass analyzer. The spectrum was recorded over a mass range of  $m/z$  50-500.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.



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Caption: A workflow diagram illustrating the process of spectroscopic analysis for an organic compound.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)